molecular formula C24H21NO5S B11470378 7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11470378
M. Wt: 435.5 g/mol
InChI Key: YGEZDVLQHUTZIV-UHFFFAOYSA-N
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Description

7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and thieno[3,2-b]pyridine intermediates. Common synthetic routes may involve:

    Aldol Condensation: Formation of the core structure through aldol condensation reactions.

    Cyclization: Intramolecular cyclization to form the thieno[3,2-b]pyridine ring.

    Functional Group Modifications: Introduction of methoxy and prop-2-en-1-yloxy groups through nucleophilic substitution or other functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the 5-oxo position.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s structure suggests potential pharmacological activity. It may be investigated for its effects on various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.

    Thieno[3,2-b]pyridine Derivatives: Compounds with the same core structure but different substituents.

Uniqueness: The uniqueness of 7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

7-(4-methoxy-3-prop-2-enoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C24H21NO5S/c1-3-11-30-18-12-15(9-10-17(18)29-2)16-13-19(26)25-21-20(14-7-5-4-6-8-14)23(24(27)28)31-22(16)21/h3-10,12,16H,1,11,13H2,2H3,(H,25,26)(H,27,28)

InChI Key

YGEZDVLQHUTZIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC=C

Origin of Product

United States

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